molecular formula C9H17NO2 B140231 1-Boc-Pyrrolidine CAS No. 86953-79-9

1-Boc-Pyrrolidine

Cat. No.: B140231
CAS No.: 86953-79-9
M. Wt: 171.24 g/mol
InChI Key: LPQZERIRKRYGGM-UHFFFAOYSA-N
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Description

1-Boc-Pyrrolidine (CAS: 86953-79-9) is a nitrogen-protected derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include:

  • Boiling Point: 221.4°C at 760 mmHg
  • Density: 0.977 g/cm³
  • Refractive Index: 1.449

The Boc group serves as a temporary protective moiety, enhancing stability during synthetic processes such as peptide coupling or metal-catalyzed reactions. This compound is widely used in pharmaceutical and organic synthesis due to its compatibility with diverse reaction conditions .

Preparation Methods

1-Boc-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-Boc-Pyrrolidine undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

    Arylation Reactions: In the presence of a palladium catalyst, this compound can undergo α-arylation, forming 2-aryl-1-Boc-pyrrolidines.

    C-H Insertion Reactions: The reactivity of this compound towards C-H insertion reactions is significantly higher than that of cyclohexane, making it useful in various synthetic applications.

Common reagents used in these reactions include palladium catalysts, acids for deprotection, and various aryl halides for arylation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Boc-Pyrrolidine is a crucial building block in organic synthesis. It is utilized to create complex molecules, including pharmaceuticals and natural products. The Boc group protects the nitrogen atom during synthesis, allowing for selective functionalization without interference from the nitrogen's reactivity.

Medicinal Chemistry

The derivatives of this compound play significant roles in drug development targeting various diseases such as cancer and neurological disorders. Research has shown that compounds derived from this scaffold exhibit promising biological activity.

  • Case Study: Anticancer Agents
    A study highlighted the synthesis of pyrrolidine derivatives that act as potent inhibitors against specific cancer targets. The structural variations introduced by substituents on the pyrrolidine ring significantly influenced their biological activity, demonstrating the importance of this compound in developing new anticancer therapies .
  • Case Study: CXCR4 Antagonists
    Recent findings reported a series of (S)-pyrrolidines as CXCR4 chemokine receptor antagonists with antimetastatic properties. One compound exhibited an IC50 value of 79 nM, showcasing its potential in cancer treatment .

Biological Studies

This compound is utilized in synthesizing bioactive molecules that aid in studying biological pathways and mechanisms. Its derivatives have been employed to explore structure-activity relationships (SAR) and to understand how different stereoisomers affect biological profiles.

  • Case Study: Antibacterial Activity
    Research on spiro-pyrrolidine derivatives demonstrated their antibacterial properties against various pathogens. The compounds showed significant growth inhibition, indicating their potential as new antimicrobial agents .

Comparative Data Table

Application AreaDescriptionNotable Findings
Organic SynthesisBuilding block for complex moleculesUtilized in pharmaceuticals and natural products
Medicinal ChemistryDevelopment of drugs targeting diseasesActive against cancer and neurological disorders
Biological StudiesSynthesis of bioactive molecules for pathway studiesEffective antibacterial agents against human pathogens

Mechanism of Action

The mechanism of action of 1-Boc-Pyrrolidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-3-Pyrrolidineacetic Acid

  • CAS : 175526-97-3
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Features : An acetic acid substituent at the 3-position of the pyrrolidine ring.
  • Applications : Used in synthesizing bioactive molecules, leveraging the carboxylic acid group for further functionalization (e.g., amide bond formation) .

Comparison :

  • The acetic acid group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to unsubstituted 1-Boc-Pyrrolidine.
  • Higher molecular weight (229.27 vs. 171.24) impacts pharmacokinetic properties in drug development .

1-Boc-4-Hydroxy Piperidine

  • CAS : 109384-19-2
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Features : A six-membered piperidine ring with a hydroxyl group at the 4-position.

Comparison :

  • Ring Size : Piperidine (6-membered) vs. Pyrrolidine (5-membered) reduces ring strain, influencing conformational flexibility and reactivity.
  • Functional Group: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, unlike the non-polar Boc group in this compound .

4-Anilino-1-Boc-Piperidine

  • CAS : 125541-22-2
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.4 g/mol
  • Key Features : An aniline substituent on the piperidine ring.

Comparison :

  • Bioactivity: Acts as a precursor in opioid synthesis (e.g., 4-anilinopiperidine derivatives), highlighting the pharmacological relevance of aromatic substitutions .

N-Boc-Pyrroline

  • Synthetic Pathway : Derived from pyrrolidine via Boc protection and partial dehydrogenation .
  • Key Features : A partially unsaturated pyrrolidine ring (pyrroline) with a Boc group.

Comparison :

  • Reactivity : The double bond in pyrroline enables cycloaddition and electrophilic addition reactions, unlike saturated this compound.
  • Applications : Used in photochemical C–H functionalization studies, where conjugation influences radical stability .

Comparative Analysis of Key Properties

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 86953-79-9 C₉H₁₇NO₂ 171.24 Boc-protected amine Peptide synthesis, intermediates
1-Boc-3-Pyrrolidineacetic Acid 175526-97-3 C₁₁H₁₉NO₄ 229.27 Boc, acetic acid Drug conjugates, bioconjugation
1-Boc-4-Hydroxy Piperidine 109384-19-2 C₁₀H₁₉NO₃ 201.26 Boc, hydroxyl Glycosidase inhibitors
4-Anilino-1-Boc-Piperidine 125541-22-2 C₁₆H₂₄N₂O₂ 276.4 Boc, aniline Opioid precursors

Biological Activity

1-Boc-pyrrolidine, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group. Its chemical formula is C7H13NO2C_7H_{13}NO_2, and it typically exists as a colorless liquid or solid at room temperature. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various synthetic applications.

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes, particularly kinases. For example, compounds derived from this compound have shown selective inhibition against CK1 (casein kinase 1), which is involved in various cellular processes including circadian rhythm regulation and cancer progression. The structure-activity relationship studies indicate that modifications on the pyrrolidine ring can significantly influence binding affinity and selectivity towards CK1 isoforms .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit activity against estrogen receptors (ERs), making them potential candidates for breast cancer treatment. Specifically, enantiomers of methylpyrrolidine derivatives have been identified as selective ER antagonists, demonstrating the importance of stereochemistry in biological activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is closely linked to their structural characteristics. Key factors influencing SAR include:

  • Substituent Effects : The introduction of various substituents on the pyrrolidine ring can enhance or diminish biological activity. For instance, modifications that increase steric hindrance often lead to improved selectivity for specific targets .
  • Stereochemistry : The chirality of the pyrrolidine ring plays a crucial role in determining the pharmacological profile of the compound. Enantiomers can exhibit vastly different biological activities, as seen in studies involving ER antagonism .

Case Study 1: CK1 Inhibition

A study by Luxenburger et al. synthesized potent CK1 inhibitors based on a chiral pyrrolidine scaffold. The inhibitors demonstrated nanomolar activity against CK1γ and CK1ε, suggesting that specific spatial arrangements within the pyrrolidine ring are critical for effective enzyme binding .

Table 1: Inhibition Potency of Pyrrolidine Derivatives

CompoundCK1γ IC50 (µM)CK1ε IC50 (µM)
Compound A0.0110.024
Compound B0.0560.196

Case Study 2: Anticancer Activity

In another investigation, researchers explored the use of methylpyrrolidine derivatives as selective ER antagonists for breast cancer therapy. The compound's ability to modulate ER activity was attributed to its unique conformation and interaction with the receptor's binding site .

Table 2: Biological Activity of Methylpyrrolidine Derivatives

CompoundER Binding Affinity (nM)Activity Type
3-R-Methyl12Antagonist
3-S-Methyl144Agonist

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 1-Boc-Pyrrolidine?

Methodological Answer: this compound is synthesized via Boc protection of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃ or DMAP catalysis). Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (boiling point: ~80°C at 0.2 mmHg) .
  • Characterization :
    • NMR : Confirm Boc group integration (¹H: δ 1.4 ppm for tert-butyl; ¹³C: ~80 ppm for carbonyl).
    • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase).
    • Mass Spectrometry : Molecular ion peak at m/z 171.24 (M⁺) .

Table 1 : Synthesis Conditions for this compound

ReagentMolar RatioSolventReaction TimeYield (%)
Pyrrolidine1.0THF12 h85–90
Boc₂O1.2Aqueous NaHCO₃24 h75–80

Q. How does this compound’s stability vary under different experimental conditions?

Methodological Answer: Stability studies should evaluate:

  • Thermal Stability : TGA/DSC analysis (decomposition onset ~150°C).
  • pH Sensitivity : Hydrolysis kinetics in acidic (e.g., HCl/THF) or basic (NaOH/MeOH) conditions via HPLC monitoring .
  • Solvent Compatibility : Stability in DMF, DMSO, or dichloromethane (assessed by NMR over 72 hours).
    Key Finding : Boc group removal accelerates in acidic media (e.g., TFA), with full deprotection achievable in 2–4 hours .

Q. What is the role of this compound as a protecting group in heterocyclic chemistry?

Methodological Answer: The Boc group:

  • Prevents undesired side reactions (e.g., nucleophilic attack on pyrrolidine nitrogen during alkylation).
  • Facilitates orthogonal protection strategies : Compatible with Fmoc/Cbz groups in multi-step syntheses.
  • Mechanistic Advantage : Cleavage under mild acidic conditions (TFA/DCM) without disrupting acid-sensitive substrates .

Advanced Research Questions

Q. How can mechanistic studies optimize this compound’s reactivity in stereoselective syntheses?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps.
  • Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to track Boc migration or ring-opening pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states for Boc cleavage .

Table 2 : Key Computational Parameters for Boc Cleavage

ParameterValue
Basis SetB3LYP/6-31G(d,p)
ΔG‡ (Activation Energy)25–30 kcal/mol
Reaction CoordinateN–C(O) bond cleavage

Q. How should researchers address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using identical reagents/purification methods.
  • Scoping Review : Systematically compare literature data (e.g., PRISMA framework) to identify variables like solvent purity or catalyst aging .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to model yield dependencies on reaction parameters .

Q. What advanced analytical methods resolve structural ambiguities in this compound analogs?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., for chiral pyrrolidine derivatives).
  • 2D NMR (COSY, HSQC) : Assign complex proton environments in substituted analogs.
  • High-Resolution MS : Confirm molecular formulas for novel derivatives (e.g., halogenated variants) .

Q. How can researchers design experiments to evaluate this compound’s environmental impact?

Methodological Answer:

  • Waste Analysis : Quantify residual Boc groups in reaction filtrates via GC-MS.
  • Biodegradation Studies : Use OECD 301F assay to assess microbial degradation in wastewater .
  • Toxicity Screening : In vitro assays (e.g., Daphnia magna LC50) for ecotoxicological profiling .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound using the FINER criteria?

Example :

  • Feasible : "Can this compound stabilize transient intermediates in Pd-catalyzed cross-couplings?"
  • Novel : Focus on understudied applications (e.g., organocatalysis).
  • Ethical : Avoid human/animal studies unless explicitly relevant.
  • Relevant : Align with green chemistry goals (e.g., reduced waste) .

Q. What strategies ensure rigorous data collection in this compound studies?

  • Precision Instruments : Calibrate HPLC/GC systems daily.
  • Blinded Analysis : Assign independent teams for synthesis and characterization.
  • Data Triangulation : Cross-validate NMR results with IR and X-ray data .

Q. How to structure a manuscript reporting novel this compound derivatives?

  • Experimental Section : Detail synthetic procedures, including failure conditions (e.g., failed coupling reactions).
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) for reproducibility .
  • Ethics Statement : Disclose waste disposal protocols per institutional guidelines .

Properties

IUPAC Name

tert-butyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZERIRKRYGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349184
Record name 1-Boc-Pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86953-79-9
Record name 1,1-Dimethylethyl 1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86953-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-Pyrrolidine
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Record name 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(4-aminophenylazo)-phenylamine (3.02 g) and pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (7.00 g) were dissolved in DCM (90 mL), and 1-ethoxycarbonyl-1,2-dihydroquinoline (8.45 g) was added. The reaction mixture was stirred at ambient temperature for 19 hours and evaporated under vacuum. Oil was dissolved in ethyl acetate, forming a precipitate, which was collected by vacuum filtration and dried under vacuum, giving 2-(4-{4-[(1-carboxylic acid tert-butyl ester-pyrrolidine-2-carbonyl)-amino]-phenylazo}-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (9.28 g) as a brown solid.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
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Name
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (1.03 g, 7 mmol) was added to absolution of N-BOC-D-Proline (1.51 g, 7 mmol) in methylene chloride (12 ml) and the reaction mixture was stirred at room temperature. After 0.5 h, 3,4-dichlorobenzylpiperazine (1.32 g, 5.4 mmol) [prepared as described in Example 1] was added and the stirring was continued for 16 h. The reaction mixture was then quenched with water, basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The ethyl acetate layer was separated and washed with brine, dried over magnesium sulfate and concentrated. Flash chromatography with 30% acetone in dichloromethane as the eluant gave 2(R)-[4-(3,4-dichlorobenzyl)piperazin-1-ylcarbonyl]}-N-(tert-butoxycarbonyl)pyrrolidine (1.2 g) as an oil.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
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Quantity
12 mL
Type
solvent
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Quantity
1.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (2S)-2-(((carboxy)methoxy)methyl)-pyrrolidin-1-carboxylic acid tert-butylester (1.2 g, 4.5 mmol) in dichloromethane (20 ml) were added 1-hydroxy-7-azabenzotriazole (612 mg, 4.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (950 mg, 4.95 mmol) and the mixture was stirred for 30 min. (2R)-N-Methyl-2-methylamino-N-((1R)-1-(methylcarbamoyl)-2-phenylethyl)-3-(2-naphthyl)propionamide (605 mg, 1.5 mmol) in dichloromethane (10 mL) was added followed by diisopropylethylamine (0.33 ml, 2.0 mmol) and the mixture was stirred for 2 hours at room temperature. The mixture was washed with water (10 ml), aqueous sodium bicarbonate (10 ml), water (2×10 ml), brine (10 ml), dried over magnesium sulfate and concentrated in vacuo. The crude product was chromatographed on silica (40 g) with ethyl acetate/heptane 4:1 to give 760 mg of (2S)-2-([N-methyl-N(1R)-1-(N-methyl-N-[(1R)-1-(methylcarbamoyl)-2-phenylethyl]carbamoyl)-2-(2-naphthyl)ethyl}carbamoyl]methoxymethyl)pyrrolidine-1-carboxylic acid tert-butylester. The obtained product was taken up in 50% trifluoroacetic acid in methylene chloride (5 ml) and stirred for 10 min. Then saturated sodium bicarbonate was added until pH 8 and the phases were separated. The aqueous phase was extracted with dichloromethane (2×10 ml) and the combined organic phases were washed with brine (5 ml), dried over magnesium sulfate and concentrated in vacuo. The product was redissolved in water (30 ml) and acetic acid (2 ml) was added and the mixture was liophilized to give 720 mg of the acetate salt of the title compound as an amorphous powder.
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
(2R)-N-Methyl-2-methylamino-N-((1R)-1-(methylcarbamoyl)-2-phenylethyl)-3-(2-naphthyl)propionamide
Quantity
605 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 4-hydroxycinnamic acid (0.407 g, 2.48 mmol) in EtOAc, a solution of diazomethane in Et2O was added until the yellow color persisted. Excess diazomethane was quenched by the addition of AcOH and the reaction mixture was evaporated to dryness. The residue was dissolved in EtOAc and washed with 10% aqueous HCl, saturated NaHCO3 and brine. The organic layer was dried over anhydrous MgSO4 and evaporated to dryness. The residue was purified by flash column chromatography, using a gradient from 10%-20% EtOAc in hexane, to give E-3-(4-hydroxyphenyl)acrylic acid methyl ester as a white solid (0.362 g). To a solution of (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (0.215 g, 1.15 mmol) in THF at 0° C., triphenylphosphine (0.316 g, 1.21 mmol), diisopropyl azodicarboxylate (236 μL, 1.21 mmol) and E-3-(4-hydroxy-phenyl)-acrylic acid methyl ester (0.215 g, 1.21 mmol) were added. The reaction mixture was stirred for 2 h at 0° C., followed by 4 h at room temperature and then the solvent was evaporated in vacuo. The residue was purified by flash column chromatography, using 20%-30% EtOAc in hexane, to give crude (S)-3-[4-(E)-2-methoxycarbonylvinyl)phenoxy]pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow solid.
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
236 μL
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (324 mg, 0.627 mmol), 3-[6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (1.1 eq., 304 mg), [1,1′ bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3%, 15 mg), tetrakis(triphenylphosphine)palladium (3%, 22 mg) and potassium carbonate (3.3 eq., 285 mg) in 10 mL DME and 3 mL water was heated to 90° C. under Argon for 3 hours. The reaction mixture was cooled and diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 100% ethyl acetate/hexane) to give 2-(5-{9,9-Difluoro-7-[2-(2-Boc-2-aza-bicyclo[2.2.1]hept-3-Y0-3H-benzoimidazol-5-yl]-9H-fluoren-2-yl}-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (361 mg, yield 77%). LCMS-ESI−: calc'd for C43H46F2N6O4: 748.86. Found: 749.2 (M+H+).
Name
2-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
3 mL
Type
solvent
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Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
22 mg
Type
catalyst
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Boc-Pyrrolidine
1-Boc-Pyrrolidine
1-Boc-Pyrrolidine
1-Boc-Pyrrolidine
1-Boc-Pyrrolidine
1-Boc-Pyrrolidine

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